1-{4-[4-(Imidazole-1-carbonyl)-piperazin-1-yl]-phenyl}-ethanone
Description
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
1-[4-[4-(imidazole-1-carbonyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C16H18N4O2/c1-13(21)14-2-4-15(5-3-14)18-8-10-19(11-9-18)16(22)20-7-6-17-12-20/h2-7,12H,8-11H2,1H3 |
InChI Key |
JSSKQWCHAZIUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)N3C=CN=C3 |
Origin of Product |
United States |
Biological Activity
1-{4-[4-(Imidazole-1-carbonyl)-piperazin-1-yl]-phenyl}-ethanone is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O2, with a molecular weight of 298.34 g/mol. The compound features a piperazine ring, an imidazole moiety, and a phenyl group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives containing imidazole and piperazine exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Jain et al. (2021) reported that certain imidazole derivatives demonstrated significant antibacterial activity, highlighting the potential of such compounds in treating infections caused by resistant bacteria .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1a | S. aureus | 32 | Jain et al. (2021) |
| 1b | E. coli | 16 | Jain et al. (2021) |
| 2 | B. subtilis | 64 | Jain et al. (2021) |
Dopamine Receptor Modulation
The compound has also been investigated for its interaction with dopamine receptors, particularly the D3 receptor. Selective D3 receptor agonists have therapeutic implications in treating neuropsychiatric disorders. In structure-activity relationship (SAR) studies, modifications to the piperazine core and phenyl groups significantly influenced the agonist activity at D3 receptors while minimizing activity at D2 receptors .
Table 2: D3 Receptor Activity of Analog Compounds
| Compound ID | D3R Agonist EC50 (nM) | D2R Antagonist IC50 (nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 |
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and exert antimicrobial effects through disruption of bacterial cell wall synthesis or function.
Antimicrobial Mechanism
Imidazole derivatives are known for their ability to interact with microbial enzymes and disrupt metabolic pathways essential for bacterial survival. The presence of the piperazine ring may enhance membrane permeability or facilitate interactions with target sites within microbial cells .
Neuropharmacological Mechanism
For neuropharmacological applications, the compound's structural features allow it to selectively bind to dopamine receptors, influencing intracellular signaling pathways involved in mood regulation and cognition . This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor modulation.
Case Studies
Several studies have highlighted the therapeutic potential of related compounds:
- Study on Antibacterial Efficacy : A study conducted by Jain et al. demonstrated that specific imidazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .
- Dopamine Receptor Research : Another research effort focused on optimizing analogs for selective D3 receptor activation while avoiding D2 receptor antagonism. This work underscores the therapeutic potential in treating conditions like schizophrenia and Parkinson's disease .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-{4-[4-(Imidazole-1-carbonyl)-piperazin-1-yl]-phenyl}-ethanone exhibit promising anticancer properties. For instance, Mannich bases derived from related structures have shown significant cytotoxic activity against various cancer cell lines, including:
- Colon Cancer : Compounds have demonstrated IC50 values lower than 10 μM against human WiDr colon cancer cells .
- Breast Cancer : Certain derivatives have been evaluated against MCF-7 breast cancer cells, with some showing enhanced potency compared to standard treatments like 5-fluorouracil .
Antimicrobial Properties
The imidazole ring is known for its antimicrobial activity. Studies suggest that derivatives of imidazole-containing compounds can inhibit the growth of various bacteria and fungi. This property makes them potential candidates for developing new antimicrobial agents.
Neurological Applications
Compounds with piperazine and imidazole functionalities have been explored for their effects on the central nervous system. Research has indicated that they may act as:
- Anxiolytics : By modulating serotonin receptors, these compounds could help alleviate anxiety symptoms.
- Antidepressants : Some studies suggest that similar structures may exhibit antidepressant-like effects in animal models.
Case Study 1: Anticancer Activity Evaluation
A study investigated the cytotoxic effects of various Mannich bases derived from 4-hydroxyacetophenone, including those similar to this compound. The findings revealed:
| Compound Type | Cell Line | IC50 Value (μM) | Remarks |
|---|---|---|---|
| Mannich Base A | WiDr | <10 | Highly potent against colon cancer |
| Mannich Base B | MCF-7 | <2 | More effective than standard treatments |
| Mannich Base C | PC-3 | >25 | Less effective compared to other bases |
This study highlights the potential of imidazole-piperazine derivatives in cancer therapy.
Case Study 2: Antimicrobial Screening
Another research focused on the antimicrobial efficacy of imidazole derivatives. The results indicated that compounds similar to this compound exhibited:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Candida albicans | 25 μg/mL |
These findings suggest a broad-spectrum antimicrobial activity, warranting further exploration for therapeutic applications.
Comparison with Similar Compounds
Structural and Pharmacological Insights
- Imidazole vs. This may enhance interactions with enzymes like cytochrome P450 or serotonin receptors .
- Electronic Effects: QSAR studies on biphenyl-piperazine derivatives (e.g., 3c) emphasize electron affinity (EA) and brain/blood partition coefficient (QPlogBB) as critical for anti-dopaminergic activity .
- Antifungal vs. Antipsychotic Applications: While APEHQ metal complexes () leverage piperazine-ethanone for antifungal use, the target compound’s imidazole group aligns more closely with antipsychotic analogues (e.g., 3c) or CYP inhibitors (e.g., UDO) due to imidazole’s known role in targeting heme-containing enzymes .
Preparation Methods
Reaction Scheme
-
Imidazole-1-carboxylic acid reacts with 1,1′-carbonyldiimidazole (CDI) to form an activated imidazolide intermediate.
-
Piperazine undergoes nucleophilic attack on the imidazolide, yielding 4-(imidazole-1-carbonyl)piperazine .
-
4-(Piperazin-1-yl)acetophenone is synthesized via nucleophilic substitution or alkylation, followed by coupling to the imidazole-piperazine intermediate.
Key Steps and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Imidazole-1-carboxylic acid, CDI, CH₂Cl₂, RT | 65–85% | |
| 2 | Piperazine, NaH or DIPEA, DMF/DCM, RT–60°C | 70–90% | |
| 3 | 4-(Piperazin-1-yl)acetophenone, K₂CO₃, DMF, 60°C | 60–75% |
Example Protocol (Adapted from):
-
Imidazolide Formation :
-
Imidazole-1-carboxylic acid (1.36 g, 0.01 mol) and CDI (1.94 g, 0.012 mol) in CH₂Cl₂ (20 mL) form an exothermic mixture.
-
Stirred at RT for 5 min, yielding a pale yellow liquid.
-
-
Piperazine Coupling :
-
Piperazine (0.43 g, 0.05 mol) and piperazine dihydrochloride (0.80 g, 0.05 mol) in H₂O (20 mL) are mixed with brine.
-
Imidazolide solution is added, stirred for 30 min, and extracted with EtOAc.
-
-
Final Coupling :
-
4-(Piperazin-1-yl)acetophenone (synthesized via alkylation of acetophenone with piperazine) reacts with the imidazole-piperazine intermediate under basic conditions.
-
Method 2: Click Chemistry and Heterocycle Functionalization
Reaction Scheme
-
Propargyl bromide reacts with 4-nitroimidazole to form a propargyl-linked intermediate.
-
Piperazine undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-piperazine conjugate.
-
Reduction of the nitro group and acylation with acetophenone derivatives complete the synthesis.
Key Steps and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Propargyl bromide, NaH, THF, 0°C | 80–90% | |
| 2 | Piperazine, CuSO₄, sodium ascorbate, H₂O/EtOH, RT | 70–85% | |
| 3 | H₂/Pd-C, MeOH, RT | 90% |
Example Protocol (Adapted from):
-
Propargyl Intermediate :
-
4-Nitroimidazole (1.0 g, 3.32 × 10⁻³ mol) reacts with propargyl bromide (0.64 mL, 8.63 × 10⁻³ mol) in THF (25 mL) with NaH (0.35 g, 1.42 × 10⁻² mol).
-
Stirred at 0°C for 30 min, yielding 1-(N¹-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine .
-
-
Click Chemistry :
-
Piperazine derivative reacts with azides (e.g., aryl azides) in H₂O/EtOH with CuSO₄ and sodium ascorbate.
-
-
Reduction and Acylation :
-
Nitro group reduced to amine via H₂/Pd-C, followed by acylation with 4-(piperazin-1-yl)acetophenone.
-
Method 3: Mannich Reaction for Piperazine-Imidazole Linkage
Reaction Scheme
-
Imidazole , phenyl piperazine , and formaldehyde undergo a Mannich reaction to form a benzylated piperazine-imidazole intermediate.
-
Acetophenone is introduced via nucleophilic substitution or alkylation.
Key Steps and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Imidazole, phenyl piperazine, formaldehyde, EtOH, reflux | 40–50% | |
| 2 | 4-Bromoacetophenone, K₂CO₃, DMF, 60°C | 60–70% |
Example Protocol (Adapted from):
-
Mannich Reaction :
-
Imidazole (300 mg) and phenyl piperazine (0.8 mL) in EtOH (8 mL) are treated with formaldehyde (0.2 mL, 37% w/v).
-
Refluxed for 60 min, yielding a precipitate after cooling.
-
-
Acetophenone Coupling :
-
4-Bromoacetophenone reacts with the piperazine-imidazole intermediate in DMF with K₂CO₃, forming the target compound.
-
Method 4: Triazolium Salt Formation and Substitution
Reaction Scheme
-
1H-1,2,4-Triazole reacts with 1-aryl-2-bromoethanones to form triazolium salts.
-
Piperazine displaces the bromide, forming a triazole-piperazine intermediate.
-
Acetophenone is introduced via acylation.
Key Steps and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 1H-1,2,4-Triazole, 1-aryl-2-bromoethanone, K₂CO₃, CH₃CN, RT | 47–81% | |
| 2 | Piperazine, CuI, DMF, 35–40°C | 70–85% |
Example Protocol (Adapted from):
-
Triazolium Salt Formation :
-
1H-1,2,4-Triazole reacts with 1-aryl-2-bromoethanone in CH₃CN with K₂CO₃.
-
Yields improve using method B (two-step process) over method A (one-step).
-
-
Piperazine Substitution :
-
Triazolium salt reacts with piperazine in DMF with CuI catalysis.
-
Method 5: Sonogashira Coupling and Functionalization
Reaction Scheme
-
4-Bromoacetophenone undergoes Sonogashira coupling with terminal alkynes to form alkyne intermediates.
-
Piperazine and imidazole are introduced via click chemistry and acylation.
Key Steps and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 4-Bromoacetophenone, Pd catalyst, CuI, Et₃N, THF | 80–90% | |
| 2 | Piperazine, CuSO₄, sodium ascorbate, H₂O/EtOH | 70–85% |
Example Protocol (Adapted from):
-
Alkyne Synthesis :
-
4-Bromoacetophenone reacts with terminal alkynes using Pd(PPh₃)₂Cl₂ and CuI.
-
-
Click Chemistry :
-
Alkyne intermediate undergoes CuAAC with piperazine azides.
-
-
Imidazole Acylation :
-
Piperazine-triazole intermediate reacts with imidazole-1-carboxylic acid under EDC/HOBt coupling.
-
Critical Analysis of Methods
Yield and Scalability
| Method | Yield Range | Scalability | Limitations |
|---|---|---|---|
| 1 | 60–85% | High (pilot-scale) | Requires anhydrous conditions for CDI activation |
| 2 | 70–90% | Moderate | Multistep process with catalyst recovery challenges |
| 3 | 40–50% | Low | Mannich reaction often yields moderate purity |
| 4 | 47–81% | Moderate | Triazolium salt stability is a concern |
| 5 | 70–90% | High | Requires specialized Pd catalysts |
Optimized Conditions
-
Solvents : DMF, DCM, and THF are preferred for their solubility and inertness.
-
Catalysts : CuSO₄ (click chemistry), Pd catalysts (Sonogashira), and CDI (acylation) enhance reaction efficiency.
-
Temperatures : RT–60°C for most steps; reflux for Mannich reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 1-{4-[4-(Imidazole-1-carbonyl)-piperazin-1-yl]-phenyl}-ethanone?
- Methodology : Synthesis typically involves multi-step reactions. Key steps include:
- Coupling reactions : Use of coupling agents like tetrakis(dimethylamino)ethylene (TDAE) to facilitate nucleophilic substitutions between imidazole and piperazine intermediates .
- Reduction/Oxidation : Sodium borohydride (NaBH₄) for selective reductions or m-chloroperbenzoic acid (m-CPBA) for oxidations under controlled conditions .
- Purification : Recrystallization from ethanol or methanol to achieve ≥95% purity, as validated by melting point analysis and HPLC .
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Determines piperazine ring conformation (chair geometry) and dihedral angles between aromatic/acetyl groups, with puckering parameters (Q, θ, φ) calculated for conformational analysis .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, e.g., acetyl (δ ~2.1 ppm) and imidazole protons (δ ~7.0–8.0 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 204.27 g/mol) and fragmentation patterns .
Q. What safety protocols are critical for handling this compound?
- Precautions :
- Health hazards : Avoid inhalation/skin contact; use PPE (gloves, lab coat, goggles) due to potential carcinogenicity and organ toxicity .
- Storage : Store in airtight containers at ≤−20°C, away from moisture and oxidizing agents .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity and target selectivity?
- Mechanistic insights :
- Antipsychotic activity : Biphenyl-piperazine analogs exhibit anti-dopaminergic/anti-serotonergic activity via interactions with CNS receptors; substituents like methoxy or chloro groups modulate potency and reduce catalepsy risk .
- Antifungal potential : The imidazole moiety may inhibit cytochrome P450 enzymes (similar to ketoconazole), but this requires validation in target-specific assays .
- RORc inverse agonism : Fluorinated aryl groups enhance metabolic stability and selectivity for interleukin-17 inhibition, as seen in GNE-3500 derivatives .
Q. What computational strategies (e.g., QSAR) are used to predict bioactivity?
- Modeling approaches :
- Descriptor selection : Parameters like QPlogBB (brain/blood partition coefficient) and electron affinity (EA) correlate with anti-dopaminergic activity in QSAR models .
- Docking studies : Molecular docking into dopamine D₂ or serotonin 5-HT₂A receptors identifies key hydrogen bonds with piperazine nitrogen and hydrophobic interactions with aryl groups .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antipsychotic) be resolved?
- Experimental design :
- Target-specific assays : Use radioligand binding assays (e.g., D₂ receptor for antipsychotic activity) and MIC tests (e.g., against Candida spp. for antifungal activity) to isolate mechanisms .
- Structural analogs : Compare activity of derivatives lacking imidazole (e.g., phenylpiperazine-only compounds) to identify pharmacophore contributions .
Q. What strategies improve metabolic stability and pharmacokinetics (PK)?
- Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
